Ethyl 2-amino-3-(2-propyl-1h-imidazol-1-yl)propanoate
CAS No.:
Cat. No.: VC18243307
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3O2 |
|---|---|
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | ethyl 2-amino-3-(2-propylimidazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C11H19N3O2/c1-3-5-10-13-6-7-14(10)8-9(12)11(15)16-4-2/h6-7,9H,3-5,8,12H2,1-2H3 |
| Standard InChI Key | ZNGOBXSRMFQPFA-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC=CN1CC(C(=O)OCC)N |
Introduction
Ethyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)propanoate is an organic compound characterized by its unique combination of functional groups, including an amino group and a propyl-substituted imidazole ring. This compound is notable for its potential applications in pharmaceuticals and synthetic chemistry due to its structural resemblance to naturally occurring biomolecules like histidine and histamine.
Synthesis and Chemical Transformations
The synthesis of Ethyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)propanoate typically involves multi-step procedures starting from simpler precursors. Industrial methods may utilize continuous flow systems to optimize efficiency and yield. The compound can undergo various chemical transformations due to its functional groups, including reactions such as:
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Acylation: Adding acyl groups to the amino group.
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Nucleophilic Substitution: Replacing functional groups with nucleophiles.
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Condensation Reactions: Forming new compounds by removing small molecules like water.
Biological Activity and Potential Applications
Ethyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)propanoate exhibits significant biological activity due to its structural components. The imidazole ring is known for its ability to chelate metal ions, which can inhibit enzyme activity by binding to metal ions in active sites. This property suggests potential applications in targeting specific enzymes or receptors involved in disease processes.
Potential Applications:
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Pharmaceuticals: Due to its structural resemblance to naturally occurring biomolecules, it may participate in critical biochemical pathways.
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Antimicrobial and Anticancer Properties: Compounds with imidazole structures are often investigated for these activities.
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Neurological Disorders: Similar compounds have shown neuroprotective effects.
Similar Compounds
Several compounds share structural similarities with Ethyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)propanoate, each with distinct characteristics influenced by variations in substituents and linkages. Here are some similar compounds:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 3-(2-Methyl-1H-imidazol-1-yl)propanamine | 0.98 | Methyl substitution instead of propyl. |
| 3-(2-Methyl-1H-imidazol-1-yl)propanol | 0.93 | Alcohol instead of amino group. |
| 3-(2-Ethyl-1H-imidazol-1-yl)propanamine | 0.91 | Ethyl instead of propyl substitution. |
| (1-Propyloxy)-1H-imidazolium | 0.89 | Different linkage and substitution pattern. |
| 3-(4-Methylimidazolium)-propanamine | 0.88 | Methylimidazolium instead of imidazole. |
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